FLAP Binding Affinity vs. Structurally Closest Patent Exemplars
In a recombinant human FLAP binding assay described in the seminal patent, the compound exhibits an IC50 of 18 nM, directly comparable to the prototype FLAP inhibitor MK-886 (IC50 = 32 nM) assayed under identical conditions [1]. This 1.8‑fold improvement in target engagement is accompanied by complete suppression of LTB4 production in human whole blood at 1 µM (IC50 < 100 nM), whereas the nearest structural analog – differing only by an N‑cyclopentyl amide – shows a 4‑fold rightward shift in potency [1]. While these data originate from the patent filing and are thus subject to less rigorous peer review, they constitute the only available quantitative differentiation for this compound.
| Evidence Dimension | FLAP binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | MK-886 (IC50 = 32 nM); N‑cyclopentyl analog (IC50 = 72 nM) |
| Quantified Difference | 1.8‑fold more potent than MK-886; 4‑fold more potent than N‑cyclopentyl analog |
| Conditions | Recombinant human FLAP competitive binding assay; human whole blood LTB4 inhibition |
Why This Matters
A lower IC50 predicts more efficient FLAP blockade at equivalent dosing, directly impacting selection for in vivo inflammation models.
- [1] Broddefalk, J. O., et al. Pyrazole derivatives useful as 5-lipoxygenase activating protein (FLAP) inhibitors. U.S. Patent No. 10,508,119. Washington, DC: U.S. Patent and Trademark Office, 2019. View Source
